Proto-1

描述

PROTO-1 是一种化学化合物,以其对毛细胞的保护作用而闻名。

准备方法

合成路线和反应条件

PROTO-1 的合成涉及多个步骤,从核心结构的制备开始,然后引入特定的官能团。确切的合成路线和反应条件属于专有信息,并未公开披露。 据悉,该化合物是使用标准有机化学技术合成的,包括缩合反应、亲核取代反应以及重结晶和色谱等纯化工艺 .

工业生产方法

This compound 的工业生产在受控条件下进行,以确保高纯度和产量。该工艺涉及使用自动化反应器进行大规模合成,然后进行纯化步骤以去除任何杂质。 最终产品随后会经过严格的质量控制测试,以确保其适合研究目的 .

化学反应分析

反应类型

PROTO-1 会发生各种化学反应,包括:

氧化: 在特定条件下,this compound 可以被氧化形成氧化衍生物。

还原: 该化合物可以被还原形成还原衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生具有额外含氧官能团的氧化衍生物,而还原可能产生化合物的更简单、氢化的形式 .

科学研究应用

PROTO-1 is a designation that appears in a few different contexts across scientific research, including prosthetics and cancer research. It also appears to be the name of a chemical compound used in cell culture . It is important to note that the search results do not provide enough information to create comprehensive data tables and well-documented case studies focusing solely on the applications of a compound called "this compound."

Revolutionizing Prosthetics

An international team led by The Johns Hopkins University Applied Physics Laboratory (APL) in Laurel, Md., has developed a prototype of the first fully integrated prosthetic arm that can be controlled naturally and provide sensory feedback . It allows for eight degrees of freedom, a level of control far beyond the current state of the art for prosthetic limbs . Proto 1, developed for the Defense Advanced Research Projects Agency (DARPA) Revolutionizing Prosthetics Program, is a complete limb system that includes a virtual environment used for patient training and clinical configuration and to record limb movements and control signals during clinical investigations . The DARPA prosthetics program is an ambitious effort to provide the most advanced medical and rehabilitative technologies for military personnel injured in the line of duty .

The advanced degree of natural control and integrated sensory feedback demonstrated with Proto 1 are enabled by Targeted Muscle Reinnervation (TMR), a technique that involves the transfer of residual nerves from an amputated limb to unused muscle regions in appropriate proximity to the injury . This procedure provides for a more intuitive use of a prosthetic arm and allows for the natural sensation of grip strength and touch .

During clinical evaluation of the limb, a patient demonstrated substantial improvements in functional testing, such as the ability to reposition his thumb for different grips, remove a credit card from a pocket, stack cups while controlling his grip force using sensory feedback versus vision, and walk using the free swing mode of the limb for a more natural gait . Critical to Proto 1's development was closely working with patients to help the team understand the attributes patients look for in new prosthetic limbs . The limb system also includes a natural-looking artificial covering that was created using photographs of the patient's native limb taken before the accident . Another exciting development is the functional demonstration of Injectable MyoElectric Sensor (IMES) devices—very small injectable or surgically implantable devices used to measure muscle activity at the source versus surface electrodes on the skin that were used during testing of the first prototype . As the team prepares for further evaluations, Proto 1 is already generating considerable interest from government agencies wanting to transition the prototype for use with other patients .

Canadian ROS Proto-Oncogene 1 Study (CROS)

Patients with non-small cell lung cancer (NSCLC) harboring ROS proto-oncogene 1 (ROS1) gene rearrangements show a dramatic response to the tyrosine kinase inhibitor (TKI) crizotinib . Current best practice guidelines recommend that all advanced stage non-squamous NSCLC patients be tested for ROS1 gene rearrangements . The goal of the Canadian ROS1 (CROS) study was to harmonize ROS1 laboratory developed testing (LDT) by using IHC and FISH assays to detect ROS1 rearranged lung cancers across Canadian pathology laboratories .

An overall diagnostic sensitivity and specificity of up to 100% and 99% respectively was achieved for ROS1 IHC testing (relative to FISH) using an adjusted H-score readout on the reference cases . This study confirms that LDT ROS1 IHC assays can be highly sensitive and specific for detection of ROS1 rearrangements in NSCLC .

作用机制

PROTO-1 exerts its effects by interacting with specific molecular targets and pathways involved in hair cell protection. It is believed to modulate the activity of certain enzymes and signaling pathways that are crucial for cell survival. The exact mechanism of action is still under investigation, but it is known to involve the inhibition of pathways leading to cell death and the activation of protective pathways .

相似化合物的比较

PROTO-1 在不干扰新霉素的抗菌活性方面保护毛细胞的能力是独一无二的。类似化合物包括:

PROTO-2: 另一种具有类似保护特性的苯并噻吩甲酰胺。

其他苯并噻吩衍生物: 具有类似核心结构但官能团不同的化合物,可能表现出不同程度的保护作用.

与这些化合物相比,this compound 因其特定的功效和安全性而脱颖而出,使其成为科学研究和潜在治疗应用中的宝贵工具 .

生物活性

Proto-1, also known as FBI-1, is a proto-oncogene that plays a significant role in various biological processes, particularly in the regulation of gene expression related to cell proliferation and oncogenesis. This article will explore the biological activity of this compound, including its mechanisms of action, associated case studies, and relevant research findings.

This compound functions primarily as a transcriptional repressor, influencing the expression of several key genes involved in cell cycle regulation and tumor suppression. Its activity is closely tied to the p53 pathway, a crucial pathway for maintaining genomic stability and preventing cancer.

- Transcriptional Repression : this compound competes with transcription factors such as Sp1 and p53 for binding to regulatory elements in gene promoters. This competition inhibits the transcriptional activation of target genes like p21, which is vital for cell cycle regulation .

- Interaction with Corepressors : this compound interacts with corepressors such as mSin3A, NCoR, and SMRT. This interaction leads to the deacetylation of histones at target gene promoters, further repressing transcription .

- Cell Cycle Regulation : Overexpression of this compound has been linked to increased cell proliferation and transformation. Studies have shown that it promotes the S phase of the cell cycle, contributing to oncogenic processes in various cancers .

Case Study 1: this compound in Cancer

A study investigated the role of this compound in various human solid tumors, particularly adenocarcinomas and squamous carcinomas. The findings indicated that this compound is often overexpressed in these cancers, correlating with poor prognosis due to its ability to repress tumor suppressor genes like p53 and ARF.

| Tumor Type | This compound Expression Level | Impact on Prognosis |

|---|---|---|

| Adenocarcinoma | High | Poor prognosis |

| Squamous Carcinoma | High | Associated with aggressive behavior |

This study highlights this compound's potential as a therapeutic target in cancer treatment .

Case Study 2: this compound and Cell Differentiation

Research has also shown that this compound is involved in adipocyte differentiation. In models where this compound was knocked down, there was an increase in adipocyte formation, suggesting its role as a negative regulator in this process. This finding opens avenues for understanding metabolic disorders linked to obesity.

| Experimental Condition | Adipocyte Formation | Mechanism |

|---|---|---|

| Control | Low | Normal this compound expression |

| Knockdown of this compound | High | Increased differentiation |

This case demonstrates how manipulating this compound levels can influence cellular differentiation pathways .

Research Findings

Recent studies have elucidated additional functions of this compound beyond transcriptional repression:

- Role in Chondrocyte Development : The mouse homologue of this compound (LRF) has been implicated in chondrogenesis and adipogenesis, indicating its broader biological significance beyond oncogenesis .

- NF-kB Interaction : this compound enhances NF-kB-mediated transcription through its POZ domain interaction with NF-kB's RHD. This interaction suggests that this compound may also play a role in inflammatory responses and immune system regulation .

属性

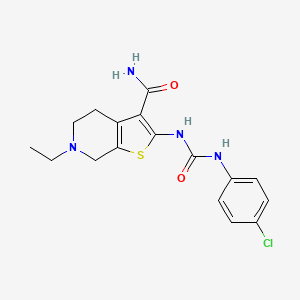

IUPAC Name |

2-[(4-chlorophenyl)carbamoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2S/c1-2-22-8-7-12-13(9-22)25-16(14(12)15(19)23)21-17(24)20-11-5-3-10(18)4-6-11/h3-6H,2,7-9H2,1H3,(H2,19,23)(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLKUVUKIZEWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。